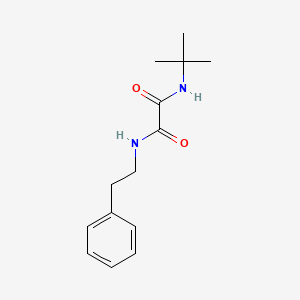

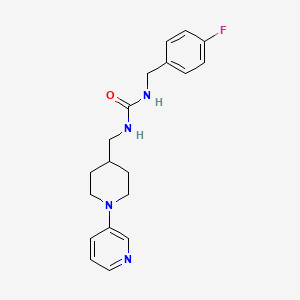

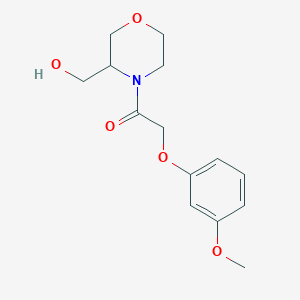

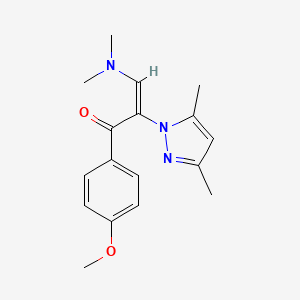

1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Applications De Recherche Scientifique

Urotensin-II Receptor Antagonists

The synthesis and structure-activity relationship (SAR) of thieno[3,2-b]pyridinyl urea derivatives, including compounds with p-fluorobenzyl substitutions, have been explored for their potential as urotensin-II receptor antagonists. These compounds show promise due to their potent antagonistic properties, highlighting their potential application in treating diseases related to the urotensin-II receptor system (Chae Jo Lim et al., 2014).

Corrosion Inhibition

Research on piperidine derivatives, including their adsorption and corrosion inhibition properties on iron surfaces, utilizes quantum chemical calculations and molecular dynamics simulations. These studies are crucial for developing new materials with enhanced corrosion resistance, which is vital in various industrial applications (S. Kaya et al., 2016).

Fluorine-18 Labeling for PET Imaging

Fluorine-18 labeled compounds, including those with a piperazine derivative and 4-[18F]fluorobenzyl, have been synthesized for potential use as nonpeptide CCR1 antagonists in positron emission tomography (PET) imaging. This research contributes to the development of diagnostic tools for diseases associated with the CCR1 receptor (P. Mäding et al., 2006).

NMDA Receptor Antagonists

The preclinical pharmacology and pharmacokinetics of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists have been characterized, offering insights into their potential therapeutic applications in neurological disorders. This research suggests a pathway for dose selection in clinical trials based on receptor occupancy and pharmacodynamic data (R. Garner et al., 2015).

Synthesis of Deuterated Compounds

Methods for the synthesis of deuterated isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, which are valuable in pharmaceutical research and development, especially in the study of drug metabolism and pharmacokinetics (Ágnes Proszenyák et al., 2005).

Mycobacterium Tuberculosis Inhibitors

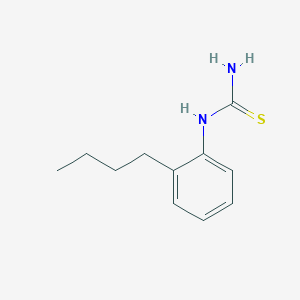

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, showing promise as potential antituberculosis agents. This research is crucial in the fight against tuberculosis, particularly in the development of new therapeutic options (V. U. Jeankumar et al., 2013).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the reaction of 4-fluorobenzylamine with isocyanates to form the urea linkage

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O/c20-17-5-3-15(4-6-17)12-22-19(25)23-13-16-7-10-24(11-8-16)18-2-1-9-21-14-18/h1-6,9,14,16H,7-8,10-13H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPIFHQNCMVREPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2973777.png)

![1-[(2-methylphenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2973778.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]thiophen-2-yl]-4-methyl-5-methylsulfanyl-1,2,4-triazole](/img/structure/B2973781.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)